molecular formula C64H106N22O21 B013104 RR-Src CAS No. 81156-93-6

RR-Src

Cat. No.: B013104
CAS No.: 81156-93-6
M. Wt: 1519.7 g/mol
InChI Key: KEOPTZKJOKJEIM-VDNREOAASA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

The peptide “Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly” has several applications in scientific research:

Mechanism of Action

Target of Action

RR-Src, also known as Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly or Arginyl-arginyl-leucyl-isoleucyl-glutamyl-aspartyl-alanyl-glutamyl-tyrosyl-alanyl-alanyl-arginyl-glycine, is a synthetic peptide substrate . It corresponds to the sequence in Src surrounding the tyrosine subject to phosphorylation . Src family kinases (SFKs) are the primary targets of this compound . SFKs are key players in tumor progression, invasion, and metastasis in human cancer .

Mode of Action

This compound interacts with its targets, the SFKs, by binding to the sequence surrounding the tyrosine that is subject to phosphorylation . This interaction leads to the activation of Src, promoting the phosphorylation of its substrates . The molecular mechanism of Src interactions involves association with activated EGFR receptors, most likely via an SH2/phospho-tyrosine interaction .

Biochemical Pathways

This compound affects several biochemical pathways through its interaction with SFKs. SFKs regulate epithelial homeostasis and their dysregulation is key in promoting the epithelial-mesenchymal transition (EMT) in various cancers . SFKs also play a role in mediating signaling transductions, with particular emphasis on Src-mediated substrate phosphorylation in breast cancer . Other affected pathways include the MAPK/ERK, JAK2/STAT3, and PI3K/Akt phosphorylation signaling pathways .

Pharmacokinetics

It’s important to note that these properties play a crucial role in determining the bioavailability of a compound .

Result of Action

The molecular and cellular effects of this compound’s action involve enhancing intracellular oxidative stress and suppressing the expression of cluster-of-differentiation (CD)-44 and cancer stem cell (CSC)-like phenotypes . This compound also plays a role in inhibiting IL-2-induced proliferation of cytotoxic T cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that environmental factors can play a significant role in the adoption and effectiveness of certain compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:

    Activation: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

The peptide “Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly” can undergo various chemical reactions, including:

    Phosphorylation: Addition of a phosphate group, often mediated by kinases.

    Oxidation: Oxidative modifications, particularly on amino acids like tyrosine.

    Hydrolysis: Breakdown of the peptide bond by proteases.

Common Reagents and Conditions

    Phosphorylation: ATP and specific kinases.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Hydrolysis: Proteolytic enzymes like trypsin or chymotrypsin.

Major Products

    Phosphorylation: Phosphorylated peptide variants.

    Oxidation: Oxidized amino acid residues.

    Hydrolysis: Shorter peptide fragments or individual amino acids.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H106N22O21/c1-8-31(4)49(86-60(106)42(26-30(2)3)83-55(101)39(14-11-25-74-64(70)71)81-53(99)37(65)12-9-23-72-62(66)67)61(107)82-41(20-22-46(90)91)57(103)85-44(28-47(92)93)59(105)78-34(7)52(98)80-40(19-21-45(88)89)56(102)84-43(27-35-15-17-36(87)18-16-35)58(104)77-32(5)50(96)76-33(6)51(97)79-38(13-10-24-73-63(68)69)54(100)75-29-48(94)95/h15-18,30-34,37-44,49,87H,8-14,19-29,65H2,1-7H3,(H,75,100)(H,76,96)(H,77,104)(H,78,105)(H,79,97)(H,80,98)(H,81,99)(H,82,107)(H,83,101)(H,84,102)(H,85,103)(H,86,106)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t31-,32-,33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOPTZKJOKJEIM-VDNREOAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H106N22O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1519.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81156-93-6
Record name Arginyl-arginyl-leucyl-isoleucyl-glutamyl-aspartyl-alanyl-glutamyl-tyrosyl-alanyl-alanyl-arginyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081156936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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